Molecular Weight and Predicted Lipophilicity Differentiation vs. N‑Cyclopropylmethyl Analog
When compared with the N‑cyclopropylmethyl analog (CAS 1380300-25-3), 2‑methyl‑2,8‑diazaspiro[4.5]decan‑3‑one hydrochloride possesses a lower molecular weight (204.7 g/mol vs. 244.8 g/mol, a 16.4% reduction) and, by class‑level inference, reduced lipophilicity. The smaller methyl substituent versus the cyclopropylmethyl group translates to a less bulky, more synthetically tractable building block with a molecular weight that resides closer to the optimal range for oral bioavailability according to Lipinski's rule of five .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 204.7 g/mol |
| Comparator Or Baseline | 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 1380300-25-3), 244.8 g/mol |
| Quantified Difference | 40.1 g/mol reduction (16.4% lower) |
| Conditions | Calculated from molecular formula: C9H17ClN2O vs. C12H21ClN2O |
Why This Matters
Lower molecular weight generally correlates with improved membrane permeability and a higher probability of achieving oral bioavailability in drug discovery programs.
